1-[(Tert-butoxy)carbonyl]-5-methylpiperidine-3-carboxylic acid
Description
1-[(Tert-butoxy)carbonyl]-5-methylpiperidine-3-carboxylic acid (CAS: 1365887-45-1) is a Boc-protected piperidine derivative with a methyl substituent at position 5 and a carboxylic acid group at position 3. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for amines, enhancing stability during synthetic processes. This compound is primarily utilized in pharmaceutical research as a building block for drug discovery, particularly in peptide synthesis and heterocyclic chemistry .
Properties
IUPAC Name |
5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-5-9(10(14)15)7-13(6-8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUPMHVBVYPFDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401152666 | |
| Record name | 1,3-Piperidinedicarboxylic acid, 5-methyl-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401152666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365887-45-1 | |
| Record name | 1,3-Piperidinedicarboxylic acid, 5-methyl-, 1-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365887-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Piperidinedicarboxylic acid, 5-methyl-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401152666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(tert-butoxy)carbonyl]-5-methylpiperidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Hydrolysis of Piperidine Dicarboxylate Esters to Boc-Protected Carboxylic Acid
One common precursor is 1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate, which undergoes selective hydrolysis to yield the target compound.
This hydrolysis step is critical to convert ester groups into the corresponding carboxylic acid while maintaining the tert-butoxycarbonyl (Boc) protecting group intact.
Formation of Isocyanate Intermediate via Diphenyl Phosphoryl Azide (DPPA) Reaction
The acid intermediate can be converted to an isocyanate derivative as a key step for further functionalization.
This step involves the Curtius rearrangement pathway, where the acid is transformed into an acyl azide intermediate that rearranges to the isocyanate.
Amide Formation via Carbodiimide-Mediated Coupling
The carboxylic acid can be coupled with amines to form amides using carbodiimide chemistry.
This method is useful for preparing derivatives of the acid for further biological or chemical studies.
Photoredox Catalytic Functionalization
A recent method involves photoredox catalysis for functionalization under mild conditions.
This method represents an advanced approach for selective modification of the acid under mild conditions using visible light.
Alternative Synthesis via Hydrogenation and Boc Protection of Dimethyl Pyridine Dicarboxylate
An alternative synthetic route starts from dimethyl pyridine-3,5-dicarboxylate, involving hydrogenation and subsequent Boc protection.
This pathway provides access to related Boc-protected piperidine carboxylic acids with methyl ester functionality, which can be further hydrolyzed to the target acid.
Summary Table of Preparation Methods
| Step | Method Description | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Hydrolysis of diester to acid | LiOH·H2O in THF/H2O, 70°C, 6h | 93 | Selective hydrolysis maintaining Boc |
| 2 | Hydrolysis with NaOH | NaOH in EtOH, 25–70°C, 3h | 100 | Mild conditions, direct use of product |
| 3 | Curtius rearrangement to isocyanate | DPPA, TEA in toluene, 20–90°C, 1.5–2.5h | 100 | Intermediate for further derivatization |
| 4 | Amide coupling | EDC, DMAP, 4-chloroaniline, DCM, 48h | 84 | Carbodiimide-mediated amidation |
| 5 | Photoredox functionalization | Cs2CO3, acridinium catalyst, blue LED, DCM, 1h | 56 | Mild, light-driven modification |
| 6 | Hydrogenation and Boc protection | Rh/C, H2, MeOH/HCl, 5 atm; then Boc2O, TEA, EtOH | Moderate to high | Alternative route from pyridine dicarboxylate |
Chemical Reactions Analysis
1-[(Tert-butoxy)carbonyl]-5-methylpiperidine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Substitution: The Boc group can be selectively removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents such as dichloromethane or methanol
Common reagents used in these reactions include di-tert-butyl dicarbonate, DMAP, TFA, and HCl. The major products formed from these reactions are the deprotected amine and carbon dioxide .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₂H₂₁NO₄
- Molecular Weight : 243.30 g/mol
- IUPAC Name : 1-[(tert-butoxy)carbonyl]-5-methylpiperidine-3-carboxylic acid
- CAS Number : 1365887-45-1
The compound features a piperidine ring, which is known for its biological activity, and a tert-butoxycarbonyl (Boc) protecting group that is commonly used in peptide synthesis.
Synthesis and Derivatives
This compound serves as a versatile scaffold for synthesizing various derivatives. Researchers have utilized this compound to develop novel heterocyclic amino acids and other bioactive molecules. For instance, derivatives of this compound have been synthesized to create piperidinyl pyrazole carboxylates, demonstrating its utility in expanding the library of bioactive compounds .
Neuroprotective Agents
Recent studies have indicated that compounds derived from this compound exhibit neuroprotective properties. For example, one derivative demonstrated moderate protective effects against amyloid beta-induced toxicity in astrocytes, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Certain derivatives have shown promising results in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth. The structural modifications of the piperidine ring can enhance the selectivity and potency of these compounds against various cancer cell lines .
Enzyme Inhibition
Compounds based on this structure have been identified as inhibitors of key enzymes involved in disease processes. For instance, they can inhibit acetylcholinesterase and β-secretase, which are critical targets in Alzheimer's disease therapy . This dual inhibitory action underscores the compound's potential as a lead structure for developing multitarget drugs.
Case Study 1: Synthesis of Piperidinyl Pyrazoles
A series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates were synthesized using this compound as a starting material. These compounds were evaluated for their biological activity, demonstrating significant promise as new therapeutic agents .
Case Study 2: Neuroprotective Effects
In vitro studies involving astrocytes treated with amyloid beta showed that derivatives of this compound could reduce oxidative stress markers and inflammation, indicating their potential use in neuroprotection strategies against Alzheimer's disease . However, further studies are required to assess their efficacy in vivo.
Mechanism of Action
The mechanism by which 1-[(tert-butoxy)carbonyl]-5-methylpiperidine-3-carboxylic acid exerts its effects involves the stabilization of the amine group through the formation of a carbamate. The Boc group is added to the amine via nucleophilic addition-elimination, forming a tetrahedral intermediate. The resulting carbamate is stable under basic conditions but can be easily removed under acidic conditions, facilitating the synthesis of complex molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related Boc-protected piperidine derivatives, emphasizing substituent effects on physicochemical properties and applications.
Table 1: Structural and Functional Comparison of Boc-Protected Piperidine Carboxylic Acids
Key Comparative Insights:
Substituent Effects on Lipophilicity and Solubility :
- The phenyl group in the 4-phenyl analog (CAS 652971-20-5) significantly increases lipophilicity, making it suitable for targeting hydrophobic binding pockets in drug design .
- In contrast, the methoxy group in the 5-methoxy derivative (CAS 1922099-94-2) improves aqueous solubility, favoring applications in aqueous-phase reactions .
Steric and Electronic Influences: The 5-methyl substituent in the target compound balances steric bulk and metabolic stability, whereas the 6-methyl isomer exhibits altered reactivity in nucleophilic substitutions due to positional differences . The methoxymethyl group in C₂₁H₂₃NO₅ introduces both steric bulk and polarity, enabling dual functionality in protecting group strategies .
Commercial and Research Utility :
Biological Activity
1-[(Tert-butoxy)carbonyl]-5-methylpiperidine-3-carboxylic acid (CAS No. 1365887-45-1) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
- Molecular Formula : C₁₂H₂₁NO₄
- Molecular Weight : 243.30 g/mol
- InChI Key : BPUPMHVBVYPFDZ-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential as an antiviral agent, its interaction with enzymes, and its overall pharmacological profile.
Antiviral Activity
Recent research has indicated that compounds with similar piperidine structures exhibit promising antiviral properties. For instance, studies have shown that certain derivatives of piperidine can inhibit viral replication in vitro, demonstrating their potential against viruses such as HIV and others.
Table 1: Comparative Antiviral Activity of Piperidine Derivatives
| Compound | EC₅₀ (μM) | Reference |
|---|---|---|
| This compound | TBD | Ouyang et al. |
| Pyrazolaldoxime derivatives | Poor to outstanding | Ouyang et al. |
| Thiazolidinone derivatives | 32.2 - 31.9 | MDPI |
Enzyme Inhibition Studies
The enzyme inhibition properties of piperidine derivatives are significant for their therapeutic applications. Specifically, studies have shown that compounds similar to this compound can inhibit monoamine oxidase (MAO), which is crucial for regulating neurotransmitter levels.
Table 2: MAO Inhibition Potency of Piperidine Compounds
| Compound | IC₅₀ (μM) | MAO Type | Reference |
|---|---|---|---|
| This compound | TBD | MAO-A/B | ACS Omega |
| Piperine | 7.0 (MAO-B) | MAO-B | ACS Omega |
Case Studies and Research Findings
A notable study focused on the synthesis and evaluation of hybrid compounds based on piperidine scaffolds, revealing their multifaceted biological activities, including acetylcholinesterase (AChE) inhibition and antioxidant properties. The findings suggest that modifications to the piperidine structure can enhance biological activity significantly.
Case Study: Hybrid Compounds Evaluation
- Objective : To evaluate the neuroprotective effects and enzyme inhibition properties.
- Methodology : Synthesis of novel derivatives followed by in vitro assays.
- Results : Certain derivatives showed high selectivity indices and low neurotoxicity against human neuroblastoma cell lines.
Q & A
Q. Methodological Answer :
- Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid inhalation; the compound may irritate respiratory systems .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes and seek medical attention .
- Disposal : Treat as hazardous waste. Neutralize carboxylic acid groups with sodium bicarbonate before incineration by licensed facilities. Avoid aqueous release due to unknown ecotoxicity .
Advanced: How can reaction yields be optimized for large-scale synthesis?
Q. Methodological Answer :
- Computational Screening : Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., Boc group activation) .
- Solvent Optimization : Test solvents like DMF or acetone for improved solubility.
- Catalysis : Introduce DMAP (4-dimethylaminopyridine) to enhance Boc coupling efficiency.
Data-Driven Example :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| THF, no catalyst | 65 | 90 |
| DMF, 5 mol% DMAP | 82 | 95 |
Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?
Q. Methodological Answer :
- Impurity Analysis : Perform LC-MS to detect byproducts (e.g., incomplete Boc deprotection).
- Variable Temperature NMR : Assess dynamic effects (e.g., rotamers of the Boc group) by acquiring spectra at 25°C and 60°C .
- X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., piperidine chair conformation) .
Advanced: What computational tools predict reactivity or stability of derivatives?
Q. Methodological Answer :
- Reaction Path Search : Apply quantum chemical software (Gaussian, ORCA) to model intermediates and transition states .
- Molecular Dynamics (MD) : Simulate hydrolysis stability of the Boc group under acidic conditions (e.g., pH 2–3).
- QSAR Modeling : Correlate substituent effects (e.g., methyl group position) with biological activity using MOE or Schrödinger .
Advanced: How does the compound degrade under varying storage conditions?
Q. Methodological Answer :
- Accelerated Stability Studies : Store at 40°C/75% RH for 1–3 months. Monitor via HPLC for degradation products (e.g., free piperidine or decarboxylation).
- Light Exposure Test : Use ICH Q1B guidelines to assess photostability.
Findings : - Stable : When stored at 2–8°C in amber vials, degradation <2% over 6 months .
Advanced: What strategies link structural modifications to biological activity in SAR studies?
Q. Methodological Answer :
- Bioisosteric Replacement : Substitute the carboxylic acid with a tetrazole or ester to modulate pharmacokinetics .
- Fragment-Based Design : Use crystallography or docking (AutoDock) to identify binding interactions (e.g., piperidine ring with enzyme active sites).
Case Study : Methyl group at C5 enhances metabolic stability by reducing CYP450 oxidation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
